2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
Description
This compound features a central imidazole ring substituted with a 2-methoxyethyl group at position 1 and a phenyl group at position 3. A thioacetamide bridge connects the imidazole to an N-linked 5-methylisoxazole moiety.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-13-10-16(21-25-13)20-17(23)12-26-18-19-11-15(22(18)8-9-24-2)14-6-4-3-5-7-14/h3-7,10-11H,8-9,12H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHKRXXUWMXTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves a multi-step process. Common starting materials might include 2-methoxyethanol, phenylhydrazine, carbon disulfide, and 5-methylisoxazole. Key reaction steps could involve:
Formation of the imidazole ring by cyclization of phenylhydrazine and a suitable aldehyde or ketone.
Thiol addition to the imidazole to introduce the thioether linkage.
Acetamide formation via an amide coupling reaction between the thioether imidazole intermediate and 5-methylisoxazole acetic acid derivative.
Industrial Production Methods
While specific industrial methods for large-scale production of this compound are not readily available, typical strategies would involve optimizing the laboratory synthesis steps for higher yields and cost-effectiveness. Scaling up reactions might include continuous flow chemistry and the use of industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound could undergo oxidation reactions at the thioether or methoxyethyl groups.
Reduction: : Potential reduction of the imidazole ring or amide functionalities.
Substitution: : Substitution reactions at the phenyl ring or isoxazole ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions might include the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation of the thioether could yield sulfoxide or sulfone derivatives. Reduction of the imidazole ring might produce dihydroimidazole derivatives, whereas substitution reactions could introduce various functional groups at different positions on the aromatic rings.
Scientific Research Applications
Overview
The compound 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential applications in various biological fields, particularly in antimicrobial and anticancer research. Its structural features, including imidazole and isoxazole moieties, contribute to its biological activity.
The biological activity of This compound is primarily attributed to its ability to interact with various biological targets:
1. Antimicrobial Properties
Research indicates that compounds with imidazole and isoxazole structures exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains and has shown promising results in inhibiting growth, particularly against multidrug-resistant pathogens. The mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
2. Anticancer Activity
Studies have demonstrated the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell proliferation and survival. The imidazole ring's ability to coordinate with metal ions enhances its efficacy against cancer cell lines, making it a candidate for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of imidazole and isoxazole compounds, including the target compound. Results indicated that it exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Case Study 2: Anticancer Screening
In a comparative analysis of various imidazole derivatives, the compound displayed a notable reduction in cell viability across multiple cancer cell lines at concentrations above 10 µM. The IC50 values indicated superior potency compared to traditional chemotherapeutic agents like doxorubicin .
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific application. For instance, if it exhibits antimicrobial properties, the compound might interact with bacterial cell membranes or specific enzymes to inhibit growth. Molecular targets could include enzymes involved in metabolic pathways or structural proteins in cells.
Comparison with Similar Compounds
Physicochemical and Spectral Properties
- Target Compound : Likely exhibits moderate polarity due to the methoxyethyl group, enhancing solubility compared to bromophenyl analogs. The isoxazole may contribute to π-stacking interactions.
- Compound 5 (): Sulfamoylphenyl and quinazolinone groups introduce hydrogen-bonding capacity (IR peaks at 3403, 3305 cm⁻¹ for NH), aiding target binding .
- Compound 9c () : Triazole-thiazole linkage may enhance rigidity, as evidenced by high melting points (>250°C) and stable NMR spectra .
Substituent Effects on Pharmacokinetics
- Methoxyethyl vs. Bromophenyl : The target’s methoxyethyl group likely improves solubility (cLogP ~2.5–3.0) compared to bromophenyl analogs (cLogP ~4.0), enhancing oral bioavailability.
- Isoxazole vs. Thiazole/Triazole : The 5-methylisoxazole (, Target) may confer metabolic stability via reduced CYP450 oxidation compared to thiazole derivatives .
Q & A
Q. Key Variables :
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution for thioether formation.
- Catalysts : Use of EDCI/HOBt improves amidation efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts.
Which spectroscopic and analytical techniques are critical for confirming structural integrity?
Q. Basic Research Focus
- 1H/13C NMR : Assign peaks for imidazole (δ 7.2–8.1 ppm), methoxyethyl (δ 3.4–3.7 ppm), and isoxazole (δ 6.2–6.5 ppm). Discrepancies in integration ratios may indicate incomplete substitution .
- FT-IR : Confirm thioether (C-S stretch, ~650 cm⁻¹) and amide (N-H bend, ~1550 cm⁻¹) functionalities .
- Elemental Analysis : Validate stoichiometry (e.g., C%: 58.2; H%: 5.1; N%: 14.3) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
How can reaction conditions be optimized to minimize byproducts like disulfide dimers?
Q. Advanced Research Focus
- Oxidative Byproducts : Thiol intermediates may oxidize to disulfides. Use inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) .
- Temperature Control : Maintain ≤60°C during thioether formation to prevent thermal degradation .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress, enabling early termination to avoid side reactions .
Case Study : Khalil et al. achieved 82% yield by replacing acetic acid with DMF and lowering reaction time from 24h to 12h .
How should researchers address contradictory spectral data during characterization?
Q. Advanced Research Focus
- Ambiguous NMR Peaks : Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations) .
- Impurity Analysis : LC-MS identifies trace byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Crystallography : Single-crystal X-ray diffraction resolves regiochemical uncertainties in imidazole substitution .
Example : A 1H NMR singlet at δ 2.4 ppm initially assigned to methylisoxazole was later attributed to an acetylated impurity after HSQC analysis .
What methodological frameworks are used to design biological activity assays for this compound?
Q. Advanced Research Focus
- In Vitro Testing :
- Cell-Based Assays : Cytotoxicity screening (MTT assay) on cancer cell lines (e.g., MCF-7, HeLa) with dose-response modeling .
Data Interpretation : Use ANOVA to compare activity across analogs; e.g., electron-withdrawing groups on phenyl enhance antimicrobial potency .
How can computational modeling predict target binding interactions?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial DNA gyrase or COX-2). Focus on hydrogen bonds between the acetamide group and catalytic residues .
- MD Simulations : Assess binding stability (RMSD <2Å over 50 ns) and identify critical hydrophobic pockets for the methoxyethyl group .
Validation : Compare docking poses with crystallographic data from analogous inhibitors (e.g., imidazole-thioacetamide derivatives) .
What strategies resolve contradictions in biological activity data across studies?
Q. Advanced Research Focus
- Assay Standardization : Use common cell lines (e.g., ATCC-certified) and control compounds to reduce inter-lab variability .
- Metabolite Screening : LC-MS/MS identifies active metabolites that may contribute to discrepancies in IC₅₀ values .
- SAR Studies : Systematic variation of substituents (e.g., methoxyethyl vs. ethoxyethyl) clarifies structure-activity trends .
Case Study : A 2022 study attributed conflicting antifungal data to differences in fungal membrane ergosterol content across strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
